molecular formula C20H22N4OS B2679468 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine CAS No. 1251635-44-5

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine

Cat. No.: B2679468
CAS No.: 1251635-44-5
M. Wt: 366.48
InChI Key: FPNPCSLPXPCGEJ-UHFFFAOYSA-N
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Description

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This core is further substituted with various functional groups, making it a molecule of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

[5-methyl-4-[(4-methylphenyl)methylamino]thieno[3,4-d]pyrimidin-7-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-13-5-7-15(8-6-13)11-21-19-16-14(2)26-18(17(16)22-12-23-19)20(25)24-9-3-4-10-24/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNPCSLPXPCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=C(SC(=C32)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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